molecular formula C5H4F2N2 B067493 2,5-Difluoropyridin-4-amine CAS No. 189281-61-6

2,5-Difluoropyridin-4-amine

Cat. No.: B067493
CAS No.: 189281-61-6
M. Wt: 130.1 g/mol
InChI Key: RPXCZKPWEZVAJE-UHFFFAOYSA-N
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Description

2,5-Difluoropyridin-4-amine (2,5-DFP) is an organic compound belonging to the pyridine family. It is a colorless solid with a molecular weight of 135.09 g/mol and a melting point of 115-117°C. 2,5-DFP is a versatile building block for organic synthesis and has been used in the production of various pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

Synthetic Technology Optimization

The synthetic technology of fluoropyridines, including compounds similar to 2,5-difluoropyridin-4-amine, has been improved with simpler operations, mild reaction conditions, and lower costs, demonstrating high application prospects (Li Sheng-song, 2010).

Amination Reactions

Studies on amination reactions of halogenopyridines, which are closely related to the synthesis of compounds like this compound, reveal insights into the mechanisms and end-products of these reactions (J. Streef & H. J. Hertog, 2010).

Catalyzed Amination

Amination of polyhalopyridines catalyzed by a palladium-xantphos complex, relevant to the synthesis of this compound, shows high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Bioactivity Studies

4-amino derivatives of tetramic acid, structurally similar to this compound, were synthesized and tested for various bioactivities, including herbicidal and fungicidal activities, showing significant potential (Yuxiu Liu et al., 2014).

Scalable Synthesis

An economical and practical synthesis method for compounds similar to this compound, avoiding high-pressure amination processes, has been developed, enhancing the scalability of production (Denise Rageot et al., 2019).

Regioselective Functionalization

The concept of regioexhaustive substitution was successfully applied to compounds like this compound, allowing selective functionalization at each vacant position, opening pathways for diverse chemical modifications (Carla Bobbio & M. Schlosser, 2005).

Safety and Hazards

“2,5-Difluoropyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up place .

Properties

IUPAC Name

2,5-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXCZKPWEZVAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-61-6
Record name 2,5-difluoropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 40 ml of methanol were added 4.5 g of 4-amino-2,5-dichloro-3,6-difluoropyridine and 4.5 g of triethylamine together with 0.40 g of 10% palladium carbon, and the mixture was hydrogenated at 50° C. for 12 days. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 100 ml of chloroform, and the mixture was washed with 10 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To the residue were added 1.5 g of triethylamine, 0.35 g of 10% palladium on carbon, and 30 ml of methanol, and the mixture was hydrogenated at 50° C. for 41 hours. The catalyst was separated by filtration, and the solvent-and the like were distilled off under reduced pressure. To the residue was added 100 ml of chloroform, and the mixture was washed with 10 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 2.67 g of the title compound as precipitate as a colorless solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

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